molecular formula C32H27ClN2O3 B11681004 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11681004
M. Wt: 523.0 g/mol
InChI Key: UBZTUZOWRBTCOL-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a quinoline and isoquinoline scaffold. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline, followed by cyclization and subsequent functional group modifications to introduce the isoquinoline moiety. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and isoquinoline moieties can intercalate with DNA or inhibit enzyme activity by binding to active sites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline and isoquinoline derivatives, such as:

  • 2-(4-chlorophenyl)-2H-1,2,3-triazole
  • 2,9-Bis[2-(4-chlorophenyl)ethyl]anthrax[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)tetron

Compared to these compounds, 2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H27ClN2O3

Molecular Weight

523.0 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C32H27ClN2O3/c1-31(2)19-32(3,21-14-16-22(33)17-15-21)25-12-4-5-13-26(25)35(31)27(36)18-34-29(37)23-10-6-8-20-9-7-11-24(28(20)23)30(34)38/h4-17H,18-19H2,1-3H3

InChI Key

UBZTUZOWRBTCOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)(C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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